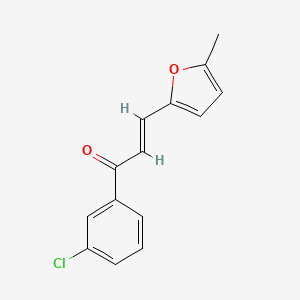

(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNZPXPMIDOIDD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Chalcones, including (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A study highlighted the effectiveness of chalcone derivatives in targeting multiple cancer types, demonstrating significant cytotoxicity against breast and prostate cancer cell lines. The compound's ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymes necessary for bacterial survival .

Inhibition of Monoamine Oxidase

Recent studies have explored the role of chalcone derivatives in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. Inhibitors of MAO can enhance neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression and Parkinson's disease. The specific effects of this compound on MAO activity warrant further investigation .

Building Block in Organic Synthesis

Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as nucleophilic addition and condensation reactions, facilitating the development of novel compounds with tailored properties .

Fluorescent Probes

Chalcone derivatives are being investigated for their potential use as fluorescent probes in biological imaging and sensing applications. Their unique structural features allow for modifications that can enhance their fluorescence properties, making them suitable for tracking biological processes at the cellular level .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcones

- Thiophene-based analogs (e.g., ) exhibit higher melting points (~120°C) due to stronger sulfur-mediated intermolecular interactions compared to furan derivatives . Dihedral angles between aromatic rings in fluorophenyl-chlorophenyl analogs () range widely (7.14°–56.26°), suggesting that the target compound’s planarity may vary depending on substituent steric effects .

Physicochemical and Electronic Properties

Table 2: Electronic and Optical Properties

- Chlorine atoms (e.g., 3-chlorophenyl) increase electronegativity, stabilizing the enone system and influencing redox behavior .

Table 3: Antimicrobial Activity of Chalcone Derivatives

- Activity Trends :

- Furan-containing chalcones (e.g., ) show potent antifungal activity (MIC = 0.07 µg/mL), suggesting the target compound’s 5-methylfuran may retain or modulate this activity .

- Pyrazine-based analogs () lack activity, highlighting the importance of aryl/heteroaryl choice .

- Fluorophenyl derivatives () exhibit strong activity, but chlorine’s higher lipophilicity in the target compound may improve membrane penetration .

Biological Activity

Introduction

(2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClO, with a molecular weight of approximately 246.69 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity. The presence of the chlorophenyl group and the furan moiety contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClO |

| Molecular Weight | 246.69 g/mol |

| Structure | Structure |

Biological Activities

Case Study: Related Chalcone Derivatives

Research has demonstrated that certain chalcone derivatives can induce cell cycle arrest and apoptosis in human cancer cells. For instance, compounds similar in structure to this compound have been shown to activate apoptotic pathways in MCF-7 breast cancer cells, highlighting the potential for this compound as a therapeutic agent against cancer .

2. Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities similar to other members of the chalcone class.

The antimicrobial effects are believed to arise from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Further research is needed to elucidate the specific mechanisms involved.

3. Anti-inflammatory Effects

Chalcones have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. Although specific data on this compound is lacking, it is hypothesized that its structural features may allow it to exert similar effects.

Structure–Activity Relationship (SAR)

Understanding the SAR of chalcones is crucial for optimizing their biological activity. Modifications in substituents on the phenyl or furan rings can significantly influence their pharmacological profiles.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Furan-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one | Structure | Different phenyl substitution |

| 5-Methylfurfural | Structure | Lacks chlorophenyl group |

| 5-Methyl-2-furanmethanol | Structure | Contains hydroxymethyl group |

The combination of a chlorinated phenyl group with a furan moiety in this compound enhances its reactivity and potential biological activity compared to other structurally similar compounds .

While specific studies on this compound remain limited, existing literature on related chalcone derivatives suggests significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is essential to fully elucidate the mechanisms of action and therapeutic applications of this compound.

Future Directions

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing (2E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one?

Answer:

The compound is typically synthesized via the Claisen-Schmidt condensation of 3-chloroacetophenone and 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Post-synthesis characterization involves:

- Spectroscopic techniques :

- High-Resolution Mass Spectrometry (HR-MS) for molecular ion validation .

- Single-crystal X-ray diffraction (XRD) to resolve the three-dimensional structure, confirming the E-configuration and bond geometry .

Basic: How is the crystal structure of this compound determined using X-ray diffraction (XRD)?

Answer:

Single-crystal XRD involves:

Data collection : A colorless crystal (e.g., 0.53 × 0.33 × 0.28 mm) is mounted on a diffractometer (e.g., Oxford Diffraction Gemini) with CuKα radiation (λ = 1.54184 Å) at 110 K .

Structure solution : Using direct methods (e.g., SHELXS/SHELXD) to phase reflections .

Refinement : SHELXL refines atomic positions against F² data, with constraints for H-atoms. Typical parameters:

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.047 |

| wR₂ (all data) | 0.133 |

| Data-to-parameter ratio | 14.7 |

Basic: What methodologies are used for preliminary evaluation of its bioactivity?

Answer:

- Antimicrobial assays :

- Statistical validation : Triplicate experiments with positive controls (e.g., chloramphenicol) and ANOVA for significance testing .

Advanced: How can computational methods like DFT predict the compound’s electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

-

Derive HOMO-LUMO energies to predict charge transfer and global reactivity descriptors:

Parameter Equation Example Value Ionization Potential (I) I = −EHOMO 6.8 eV Electron Affinity (A) A = −ELUMO 1.2 eV Electrophilicity (ω) ω = (μ²)/(2η) 4.5 eV -

Compare theoretical UV-Vis λmax with experimental data (deviation < 5 nm) .

Advanced: What challenges arise during crystallographic refinement, and how are they resolved?

Answer:

Common challenges include:

- Low data-to-parameter ratios : Mitigated by high redundancy (e.g., 4041 measured reflections) and multi-scan absorption correction (Tmin/Tmax = 0.067/0.275) .

- Disordered substituents : Addressed via split-site refinement and geometric restraints.

- Residual electron density peaks : Analyzed with Fourier difference maps (Δρ ≈ ±0.4 eÅ⁻³) and constrained H-atom placement .

Advanced: How do structural modifications (e.g., substituents) influence bioactivity?

Answer:

- Electron-withdrawing groups (e.g., 3-Cl on phenyl) enhance electrophilicity, improving antimicrobial potency .

- Furan methyl group : Increases hydrophobicity, affecting membrane penetration. Comparative MIC studies with analogs (e.g., 4-methoxyphenyl derivatives) show ~2-fold activity differences .

Advanced: How does this compound compare structurally to other chalcone derivatives?

Answer:

- Dihedral angles : The phenyl-furan dihedral angle (~25–35°) impacts conjugation and π-π stacking. Derivatives with fluorophenyl groups show angles up to 56°, reducing planarity .

- Packing motifs : C-H···O and π-π interactions dominate, differing from halogen-substituted analogs (e.g., Cl···Cl contacts in dichlorophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.